Cas no 723262-95-1 ((5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one)

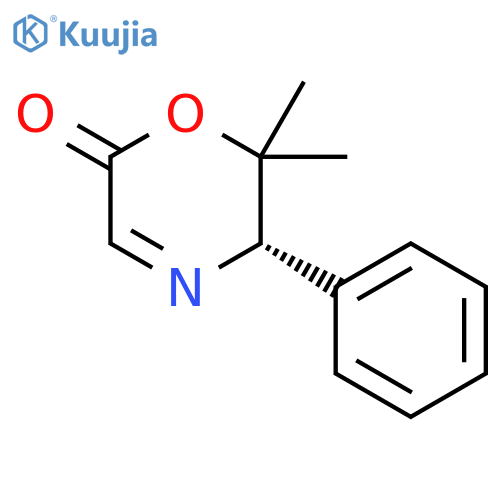

723262-95-1 structure

商品名:(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

CAS番号:723262-95-1

MF:C12H13NO2

メガワット:203.237123250961

MDL:MFCD08276355

CID:558537

PubChem ID:11367698

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one 化学的及び物理的性質

名前と識別子

-

- 2H-1,4-Oxazin-2-one,5,6-dihydro-6,6-dimethyl-5-phenyl-, (5S)-

- (3S)-2,2-dimethyl-3-phenyl-3H-1,4-oxazin-6-one

- (5S)-5,6-DIHYDRO-6,6-DIMETHYL-5-PHENYL-2H-1,4-OXAZIN-2-ONE

- D3259

- CS-0357496

- 723262-95-1

- MFCD08276355

- AKOS015842151

- T71268

- DTXSID90463701

- A918292

- (S)-6,6-Dimethyl-5-phenyl-5,6-dihydro-2H-1,4-oxazin-2-one

- (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

-

- MDL: MFCD08276355

- インチ: InChI=1S/C12H13NO2/c1-12(2)11(13-8-10(14)15-12)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t11-/m0/s1

- InChIKey: AISCPSRYGCFAQP-NSHDSACASA-N

- ほほえんだ: O=C1OC(C)(C)[C@H](C2=CC=CC=C2)N=C1

計算された属性

- せいみつぶんしりょう: 203.09500

- どういたいしつりょう: 203.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 38.7Ų

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.12

- ゆうかいてん: 86 °C

- ふってん: 298.6°C at 760 mmHg

- フラッシュポイント: 130.3°C

- 屈折率: 1.556

- PSA: 38.66000

- LogP: 1.56950

- ようかいせい: 未確定

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one セキュリティ情報

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D474808-50mg |

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one |

723262-95-1 | 50mg |

$ 135.00 | 2022-06-05 | ||

| TRC | D474808-10mg |

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one |

723262-95-1 | 10mg |

$ 50.00 | 2022-06-05 | ||

| TRC | D474808-100mg |

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one |

723262-95-1 | 100mg |

$ 210.00 | 2022-06-05 | ||

| Ambeed | A325322-1g |

(S)-6,6-Dimethyl-5-phenyl-5,6-dihydro-2H-1,4-oxazin-2-one |

723262-95-1 | 97% | 1g |

$1231.0 | 2025-02-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-291152-1 g |

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one, |

723262-95-1 | 1g |

¥7,070.00 | 2023-07-11 | ||

| Crysdot LLC | CD11067092-1g |

(S)-6,6-Dimethyl-5-phenyl-5,6-dihydro-2H-1,4-oxazin-2-one |

723262-95-1 | 97% | 1g |

$494 | 2024-07-18 | |

| Chemenu | CM393927-1g |

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one |

723262-95-1 | 95%+ | 1g |

$1061 | 2024-07-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-291152-1g |

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one, |

723262-95-1 | 1g |

¥7070.00 | 2023-09-05 |

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one 関連文献

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

723262-95-1 ((5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one) 関連製品

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:723262-95-1)(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

清らかである:99%

はかる:1g

価格 ($):796.0